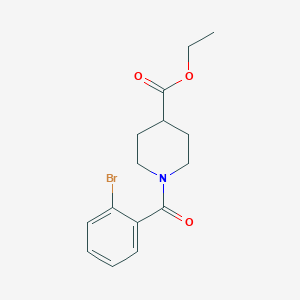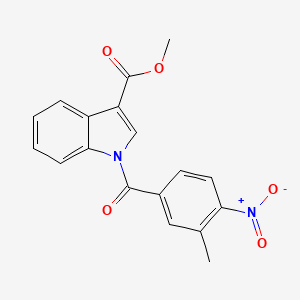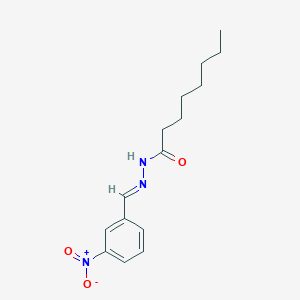
2-iodo-N'-(2-naphthylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N'-(2-naphthylmethylene)benzohydrazide is a compound derived from the reaction of 2-iodo benzohydrazide with aromatic aldehydes. It belongs to a class of compounds known for their potential in various chemical reactions and applications.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For example, 2-naphthaldehyde reacts with benzohydrazide to yield Schiff bases like N'-(2-naphthylidene)benzohydrazide (Babu et al., 2017). Similarly, 2-iodo benzohydrazide can react with substituted aromatic aldehydes in acetic acid to form 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides (Harer et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography reveals details about the compound's geometry. For instance, the dihedral angles between the benzene and naphthyl ring systems and the planarity of the naphthalene frameworks provide insights into the compound's molecular conformation (Qiu & Zhao, 2008; Diao et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their potential in catalysis and synthetic chemistry. For example, they can act as effective catalysts in Suzuki-Miyaura cross-coupling reactions (Babu et al., 2017).
Aplicaciones Científicas De Investigación
Covalent Organic Frameworks (COFs)
The synthesis of covalent organic frameworks (COFs) using hydrazone linkages demonstrates the utility of compounds similar to 2-iodo-N'-(2-naphthylmethylene)benzohydrazide in constructing advanced materials. These COFs exhibit high crystallinity, chemical and thermal stability, and are permanently porous, making them promising for applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).
Catalysis
Compounds derived from N'-(2-naphthylidene)benzohydrazide have been used to synthesize cyclopalladated complexes. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds with potential applications in pharmaceuticals and materials science (Babu et al., 2017).
Molecular Docking and Biological Evaluation
The synthesis and biological evaluation of N-acylarylhydrazones, including compounds structurally related to this compound, have shown potential anti-inflammatory properties. These compounds exhibit significant inhibition of COX-2 in vitro, suggesting their utility as lead compounds for developing new anti-inflammatory agents (Devi et al., 2020).
Organic Photovoltaics
In the development of organic solar cells, naphthodithiophene-based nonfullerene acceptors have shown high performance, with power conversion efficiencies significantly enhanced by extended π-conjugation. This research underscores the relevance of naphthalene derivatives in designing high-efficiency organic photovoltaic materials (Zhu et al., 2018).
Antimicrobial Applications
Analogs of this compound have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Harer et al., 2010).
Propiedades
IUPAC Name |
2-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O/c19-17-8-4-3-7-16(17)18(22)21-20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJGGJGQMPGINI-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)